molecular formula C22H19F2N3O4 B2682377 methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251689-04-9

methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

Cat. No.: B2682377
CAS No.: 1251689-04-9
M. Wt: 427.408
InChI Key: JIGSKPFSBATSOY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorinated naphthyridine core, which contributes to its distinctive chemical properties and reactivity.

Scientific Research Applications

Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the difluoro groups: This step may involve the use of difluoromethylation reagents under specific conditions to ensure selective fluorination.

    Acylation and esterification: The final steps involve acylation to introduce the acetamido group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the difluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The difluorinated naphthyridine core is likely to play a crucial role in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate: can be compared with other difluorinated naphthyridine derivatives.

    Other fluorinated benzoate esters: These compounds share some structural similarities and may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the difluorinated naphthyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O4/c1-31-22(30)12-2-4-13(5-3-12)25-18(28)11-27-9-8-17-14(10-27)21(29)19-15(23)6-7-16(24)20(19)26-17/h2-7H,8-11H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGSKPFSBATSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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